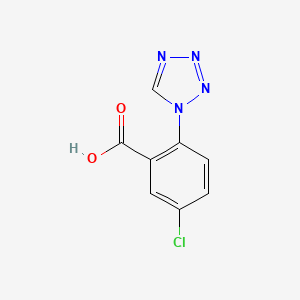

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Description

The exact mass of the compound 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXJGDGNJRHIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471056 | |

| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-26-3 | |

| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. In the landscape of medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical profile is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This document is intended to be a valuable resource for researchers and scientists engaged in work involving this compound.

While extensive experimental data for 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is not widely available in the public domain, this guide synthesizes the existing information from chemical databases and provides expert insights based on the analysis of its structural analogues. The methodologies for determining these crucial parameters are also detailed to empower researchers in their laboratory investigations.

Chemical Identity and Core Properties

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a multifaceted organic compound featuring a chlorinated benzoic acid scaffold linked to a tetrazole ring. This unique combination of functional groups suggests its potential as a bioisostere for a carboxylic acid with modulated acidity and lipophilicity, a common strategy in drug design.[1]

| Property | Value | Source |

| CAS Number | 449758-26-3 | [2][3] |

| Molecular Formula | C₈H₅ClN₄O₂ | [2][3] |

| Molecular Weight | 224.6 g/mol | [2][3] |

| IUPAC Name | 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2 | [3] |

Predicted Physicochemical Parameters

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's properties. These predictions, available from databases such as PubChem, offer a preliminary assessment for researchers.

| Parameter | Predicted Value | Computational Method |

| XLogP3-AA | 2.1 | XLogP3 |

| Hydrogen Bond Donor Count | 1 | Cactvs |

| Hydrogen Bond Acceptor Count | 5 | Cactvs |

| Rotatable Bond Count | 2 | Cactvs |

| Topological Polar Surface Area | 85.3 Ų | Cactvs |

Expert Insight: The predicted XLogP3-AA value of 2.1 suggests that 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid possesses moderate lipophilicity. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To ensure scientific rigor, the experimental determination of physicochemical properties is essential. Below are detailed protocols for key parameters, grounded in established laboratory practices.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.

Solubility Profile

Solubility is a critical factor for drug delivery and formulation. The solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is expected to vary significantly between aqueous and organic solvents due to its aromatic nature and the presence of both polar and non-polar functional groups.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting saturated solutions are filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The experiment should include a time-to-equilibrium study to confirm that 24-48 hours is sufficient for saturation. This is done by taking samples at different time points until the concentration plateaus.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is vital for understanding its ionization state at different physiological pH values. 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid has two potential acidic protons: one on the carboxylic acid group and one on the tetrazole ring.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system, often a co-solvent mixture like water-methanol or water-DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere to prevent CO₂ absorption.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point. For compounds with multiple pKa values, specialized software can be used to analyze the titration data.

Diagram of Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms. For 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, one would expect to see characteristic signals for the aromatic protons, the tetrazole proton, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR would show distinct signals for the aromatic carbons, the tetrazole carbon, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C=C stretches for the aromatic ring, and N=N stretches for the tetrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition.

Conclusion

References

-

5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | C8H5ClN4O2 | CID 11715561 - PubChem. Available at: [Link]

-

Physicochemical properties of the synthesized compounds - ResearchGate. Available at: [Link]

-

The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. Available at: [Link]

-

Nano CaO: Synthesis, characterization, and application as an e cient catalyst for the preparation of tetrazole analogues of protected - Scientia Iranica. Available at: [Link]

-

Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid | Request PDF - ResearchGate. Available at: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

-

(PDF) 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. Available at: [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]

-

2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem. Available at: [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. 5-CHLORO-2-(1H-TETRAZOL-1-YL)BENZOIC ACID | 449758-26-3 [m.chemicalbook.com]

- 3. 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | C8H5ClN4O2 | CID 11715561 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid (NMR, IR, Mass Spec).

A Comprehensive Spectroscopic Guide to 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

This technical guide offers an in-depth analysis of the spectroscopic data for 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal and materials chemistry. As a substituted benzoic acid, its structural analogue, the tetrazole group, serves as a metabolically stable isostere for the carboxylic acid functionality, making it a valuable scaffold in drug design.[1][2] This document provides a foundational understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Rationale

The unequivocal identification and purity assessment of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid are critical for its application in synthesis and biological screening. A multi-technique spectroscopic approach is essential for a complete structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.[3]

-

Infrared (IR) Spectroscopy is employed to identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure.

Below is the chemical structure of the target compound, highlighting the key regions for spectroscopic analysis.

Caption: Chemical structure of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. For 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, both ¹H and ¹³C NMR provide critical data.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar carboxylic acid and tetrazole moieties.[3][4]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[5]

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion, particularly in the aromatic region.[5]

¹H NMR Spectral Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Carboxylic Acid Proton (-COOH) : A highly deshielded, broad singlet is expected far downfield, typically in the δ 12.0-13.5 ppm range.[5] Its broadness is a result of hydrogen bonding and chemical exchange. This peak would disappear upon adding a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

-

Tetrazole Proton (-CH) : The lone proton on the tetrazole ring is characteristically deshielded due to the electronegativity of the adjacent nitrogen atoms and the ring's aromaticity. It is expected to appear as a sharp singlet in the δ 8.9-9.8 ppm region.[1][3]

-

Aromatic Protons (-C₆H₃) : The three protons on the trisubstituted benzene ring will exhibit complex splitting patterns due to spin-spin coupling. Based on the substitution pattern, we anticipate three distinct signals in the aromatic region (δ 7.5-8.5 ppm).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 12.0 - 13.5 | Broad Singlet | 1H |

| Tetrazole-H | 8.9 - 9.8 | Singlet | 1H |

| Aromatic-H | ~8.0 - 8.2 | Doublet | 1H |

| Aromatic-H | ~7.8 - 8.0 | Doublet of Doublets | 1H |

| Aromatic-H | ~7.6 - 7.8 | Doublet | 1H |

¹³C NMR Spectral Data Interpretation

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Carboxylic Carbonyl (-COOH) : This carbon is significantly deshielded and will appear in the δ 165-175 ppm range.

-

Aromatic Carbons (-C₆H₃) : Six distinct signals are expected between δ 120-145 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the tetrazole group (C-N) will be influenced by the electronegativity and electronic effects of these substituents.

-

Tetrazole Carbon (-C=N) : The carbon atom within the tetrazole ring is characteristically observed in the deshielded region of δ 142-164 ppm.[3]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C OOH | 165 - 175 |

| Tetrazole-C | 142 - 164 |

| Aromatic C-Cl | ~135 - 140 |

| Aromatic C-N | ~138 - 142 |

| Aromatic C-COOH | ~130 - 135 |

| Aromatic C-H | 120 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the dry compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation : Transfer the powder to a pellet-forming die and apply pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

IR Spectral Data Interpretation

The IR spectrum of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid will be dominated by absorptions from the carboxylic acid and the aromatic/heterocyclic rings.

-

O-H Stretch : A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6][7]

-

C-H Stretch : Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

-

C=O Stretch : A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1680-1710 cm⁻¹.[6]

-

C=N and C=C Stretches : A series of medium to strong bands in the 1400-1640 cm⁻¹ region arise from the C=C stretching of the benzene ring and the C=N stretching of the tetrazole ring.[3]

-

C-O Stretch : The C-O stretching vibration of the carboxylic acid group will appear in the 1210-1320 cm⁻¹ range.[6]

-

Fingerprint Region : The region below 1500 cm⁻¹ contains complex vibrations unique to the molecule's overall structure and is useful for confirming identity by comparison to a reference spectrum.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (Aromatic) | 3030 - 3100 | Medium to Weak |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong, Sharp |

| C=N / C=C stretches (Ring) | 1400 - 1640 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.

Expected Mass Spectrum Data (ESI)

-

Molecular Weight : 224.01 g/mol

-

Molecular Ion Peak : In negative ion mode (ESI-), the most prominent peak would be the deprotonated molecule [M-H]⁻ at an m/z of 223.0. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would appear at m/z 225.0.

-

Isotope Pattern : The presence of a chlorine atom will produce a characteristic isotopic peak for the molecular ion. There will be an [M+2] peak (containing ³⁷Cl) with an intensity that is approximately one-third of the main peak (containing ³⁵Cl). This is a definitive indicator of a single chlorine atom in the molecule.

Plausible Fragmentation Pathways

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns that confirm the connectivity of the functional groups.

Caption: Plausible fragmentation pathways in negative ion ESI-MS.

-

Loss of Carbon Dioxide : A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da), leading to a fragment ion at m/z 179.0.

-

Tetrazole Ring Fragmentation : Tetrazole rings can fragment through the loss of a molecule of nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[10]

Integrated Analytical Workflow

The confirmation of the structure of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is achieved by integrating the data from these distinct spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion

The spectroscopic characterization of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is straightforward using a combination of modern analytical techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, respectively. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic/heterocyclic functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition, particularly through the characteristic chlorine isotope pattern. Together, these methods provide a robust and self-validating system for the complete structural elucidation and purity confirmation of this important chemical entity.

References

- Benchchem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

- Skwierawska, A., et al. Synthesis and spectroscopic properties of new bis-tetrazoles. PMC, NIH.

- ResearchGate. Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.

- SciProfiles. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- The Royal Society of Chemistry. Supplementary Information.

- ResearchGate. Synthesis and spectroscopic properties of new bis-tetrazoles.

- The Royal Society of Chemistry. Supporting information.

- ChemicalBook. 5-Chloro-2-hydroxybenzoic acid(321-14-2) MS spectrum.

- PubChem. 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | C8H5ClN4O2 | CID 11715561.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- Benchchem. 4-(5-Chloro-1H-benzimidazol-2-yl)benzoic Acid.

- ChemicalBook. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum.

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid.

- ChemicalBook. 5-CHLORO-2-(1H-TETRAZOL-1-YL)BENZOIC ACID | 449758-26-3.

- ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

- ChemicalBook. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum.

- ChemicalBook. 5-Chloro-2-nitrobenzoic acid(2516-95-2)IR1.

- National Institute of Standards and Technology. Benzoic acid - the NIST WebBook.

- ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column).

- Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

- National Institute of Standards and Technology. Benzoic acid, 2-chloro- - the NIST WebBook.

- ResearchGate. Infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid isolated in nitrogen matrices | Request PDF.

- PubMed. The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid.

- Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX.

- Benchchem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.

- ResearchGate. (PDF) 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline.

- National Institute of Standards and Technology. Benzoic acid, 4-chloro- - the NIST WebBook.

- MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

- Quora. What is the IR spectrum of benzoic acid? How is it determined?.

- ChemicalBook. 2-Chlorobenzoic acid(118-91-2)IR1.

- National Institute of Standards and Technology. Benzoic acid, 2-chloro- - the NIST WebBook.

Sources

- 1. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciprofiles.com [sciprofiles.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | C8H5ClN4O2 | CID 11715561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-CHLORO-2-(1H-TETRAZOL-1-YL)BENZOIC ACID | 449758-26-3 [m.chemicalbook.com]

- 10. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to the Hypothetical Crystal Structure of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a hypothetical study of the crystal structure of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. While a definitive, experimentally determined crystal structure is not currently available in the public domain, this document outlines the established methodologies for its determination and analysis. It serves as a robust framework for researchers undertaking the synthesis, crystallization, and structural elucidation of this and related compounds.

Introduction: The Significance of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, with the molecular formula C8H5ClN4O2, is a molecule of interest in medicinal chemistry and materials science.[1] The constituent moieties, a chlorinated benzoic acid and a tetrazole ring, are prevalent in pharmacologically active compounds. The tetrazole group, in particular, is a well-established bioisostere for a carboxylic acid, offering similar steric and electronic properties but with improved metabolic stability and bioavailability. A thorough understanding of the three-dimensional arrangement of atoms in the solid state is paramount for predicting its physicochemical properties, such as solubility and dissolution rate, and for designing new molecular entities with tailored functionalities.

Synthesis and Crystallization: A Proposed Pathway

Proposed Synthesis

A likely synthetic approach would involve the reaction of a suitably activated derivative of 5-chlorobenzoic acid with a tetrazole precursor. A common method for the formation of N-substituted tetrazoles is the [3+2] cycloaddition of an azide with a nitrile.

Experimental Protocol: A Hypothetical Synthesis

-

Preparation of 2-amino-5-chlorobenzoic acid: This starting material can be synthesized from 2-nitro-5-chlorobenzoic acid via reduction.

-

Diazotization: The 2-amino-5-chlorobenzoic acid would be treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

-

Azide Formation: The diazonium salt can then be reacted with sodium azide to yield 2-azido-5-chlorobenzoic acid.

-

Cycloaddition: The 2-azido-5-chlorobenzoic acid can then undergo an intramolecular cycloaddition, or be reacted with a suitable one-carbon synthon, to form the tetrazole ring. An alternative, and more common approach for the synthesis of 1-substituted tetrazoles, is the reaction of an amine with triethyl orthoformate and sodium azide.

Crystallization

Obtaining single crystals of sufficient quality is the most critical and often challenging step in determining a crystal structure. Slow evaporation of a saturated solution is a widely used technique.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent will ideally lead to the formation of well-ordered single crystals over a period of days to weeks.

-

Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution can induce crystallization.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the likely structural features of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid based on the known behavior of its functional groups.

Molecular Conformation

The molecule possesses a degree of conformational flexibility, primarily around the single bond connecting the benzoic acid and tetrazole rings. The dihedral angle between these two rings will be a key determinant of the overall molecular shape. Steric hindrance between the carboxylic acid group and the tetrazole ring will likely result in a non-planar conformation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form robust hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The tetrazole ring, with its multiple nitrogen atoms, can also act as a hydrogen bond acceptor.

Potential Intermolecular Interactions

Caption: Expected intermolecular interactions in the crystal structure.

-

Hydrogen Bonding: The primary interaction is expected to be the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. Weaker C-H···N and C-H···O hydrogen bonds involving the aromatic C-H groups and the nitrogen atoms of the tetrazole ring or the carbonyl oxygen are also possible.

-

π-π Stacking: The aromatic phenyl and tetrazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen atoms of the tetrazole ring or the oxygen atoms of the carboxylic acid group.

Spectroscopic Characterization

Spectroscopic techniques would be essential for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the substituted benzene ring, a distinct singlet for the tetrazole C-H proton, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene and tetrazole rings, and a downfield signal for the carbonyl carbon of the carboxylic acid. |

| FT-IR | A broad O-H stretch for the carboxylic acid, a C=O stretch, C=C and C=N stretching vibrations for the aromatic and tetrazole rings, and a C-Cl stretch. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (224.6 g/mol ).[2] |

Physicochemical Properties and Safety

The physicochemical properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid are crucial for its handling and potential applications.

Computed Properties

| Property | Value | Source |

| Molecular Weight | 224.6 g/mol | [2] |

| Molecular Formula | C8H5ClN4O2 | [1] |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Work

This technical guide has outlined the chemical characteristics and a hypothetical pathway for the structural elucidation of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. While the definitive crystal structure remains to be determined, the principles and methodologies described herein provide a solid foundation for future research. The successful crystallization and structural analysis of this compound would provide invaluable insights into its solid-state properties, paving the way for its potential application in drug design and materials science. It is our hope that this guide will stimulate further investigation into this and related compounds.

References

-

PubChem. (n.d.). 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid in different solvents.

An In-Depth Technical Guide to the Solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the journey of a molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. It is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to incomplete absorption and high inter-subject variability.[2] This guide focuses on 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a molecule whose structure presents a compelling case study in solubility. With its combination of a classic carboxylic acid, a bioisosteric tetrazole ring, and a halogen substituent, understanding its behavior in various solvents is paramount for any formulation or development scientist.[3][4]

This document provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a gold-standard experimental protocol for its determination, presents a representative solubility profile, and discusses the profound implications of these findings for drug development professionals.

Theoretical Framework: Deconstructing the Molecular Influences on Solubility

The solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is not a monolithic property but rather a complex interplay of its structural features and the environment it is placed in.

Molecular Structure and Polarity

-

Benzoic Acid Moiety : The carboxylic acid group is a primary driver of aqueous solubility, particularly at pH values above its pKa. It can ionize to form a highly polar carboxylate anion, which readily interacts with water molecules.

-

Tetrazole Ring : The tetrazole group is a well-established bioisostere for the carboxylic acid functional group.[5] It is acidic in nature, possesses a planar, nitrogen-rich structure, and can participate in hydrogen bonding.[6] Its presence contributes to the overall polarity of the molecule and provides a second acidic proton, influencing the pH-solubility profile. The replacement of a carboxylic acid with a tetrazole can increase lipophilicity and metabolic stability, making it a common strategy in medicinal chemistry.[5]

-

Chloro Substituent : The chlorine atom attached to the benzene ring increases the molecule's lipophilicity (fat-solubility) and molecular weight, which generally tends to decrease aqueous solubility.

The Critical Influence of pH

For an ionizable compound like 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, pH is arguably the most dominant factor affecting its aqueous solubility.[7][8] As a weak acid, its solubility is governed by the Henderson-Hasselbalch equation.[9]

-

At low pH (pH < pKa) : The compound will exist predominantly in its neutral, undissociated form. This form is less polar and thus exhibits lower aqueous solubility.

-

At high pH (pH > pKa) : The acidic protons on the carboxylic acid and/or tetrazole ring will dissociate, forming anionic species. These ionized forms are significantly more polar and, therefore, much more soluble in aqueous media.

The total aqueous solubility (Stotal) is the sum of the intrinsic solubility of the undissociated form (S0) and the concentration of the ionized form.

Solid-State Properties: The Unseen Variable

The crystal lattice energy of the solid form must be overcome for dissolution to occur. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. It is crucial, therefore, that solubility determination is performed on a well-characterized and consistent solid form.

Experimental Determination: The Gold Standard Shake-Flask Method

To obtain reliable and meaningful solubility data, a robust and reproducible method is essential. While high-throughput kinetic solubility assays are useful for early-stage screening, the "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask method.[10][11] This method is trusted for its ability to allow the system to reach true thermodynamic equilibrium, providing the most accurate measure of a compound's solubility.[11]

The following diagram illustrates the logical workflow for solubility determination in a drug development context.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | C8H5ClN4O2 | CID 11715561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-2-(1H-TETRAZOL-1-YL)BENZOIC ACID | 449758-26-3 [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Page loading... [guidechem.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Foreword: The Critical Imperative of Thermal Characterization

In the landscape of pharmaceutical development, the structural elegance of a molecule is matched only by the stringency of its characterization. The compound 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid represents a confluence of two vital chemical motifs: a halogenated benzoic acid and a high-nitrogen tetrazole ring. The tetrazole group, often employed as a bioisostere for the carboxylic acid functionality, imparts unique physicochemical properties that are beneficial for drug-receptor interactions.[1] However, this same high-nitrogen heterocycle is also a well-known energetic functional group, capable of rapid, exothermic decomposition.[2][3]

Understanding the thermal stability of such a molecule is not merely an academic exercise; it is a fundamental pillar of safety, process development, and formulation design. An uncharacterized thermal profile presents significant risks, from unexpected degradation during storage to potentially hazardous runaway reactions during manufacturing. This guide provides a comprehensive framework for evaluating the thermal behavior of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, grounded in established analytical techniques and first-principles causality.

Physicochemical Profile of the Target Compound

A foundational understanding begins with the molecule's basic identity. 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a crystalline solid whose properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-(tetrazol-1-yl)benzoic acid | [4] |

| Molecular Formula | C₈H₅ClN₄O₂ | [4][5] |

| Molecular Weight | 224.6 g/mol | [5] |

| CAS Number | 449758-26-3 | [4][5] |

| Appearance | White to light-yellow crystalline powder | [6][7] |

Core Methodologies for Thermal Analysis

To construct a comprehensive thermal profile, a multi-technique approach is essential. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides complementary data on both energetic changes and mass loss, which together offer a clear picture of the decomposition process.[8][9][10]

-

Differential Scanning Calorimetry (DSC): This technique is the cornerstone for identifying thermal events.[9] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][11] This allows for the precise detection of endothermic events (like melting) and exothermic events (like decomposition or crystallization). For a compound containing a tetrazole, a highly energetic exothermic decomposition is anticipated.[12][13]

-

Thermogravimetric Analysis (TGA): TGA provides quantitative data on mass changes in a material as a function of temperature or time. This is critical for understanding the decomposition process, as it reveals the temperature at which volatile products are released and the proportion of the initial mass they represent.[14] For tetrazoles, a significant mass loss is expected due to the liberation of gaseous nitrogen (N₂).[15]

Causality Behind Experimental Choices: The selection of an inert atmosphere, typically high-purity nitrogen or argon, is a critical parameter.[14][16] This choice is deliberate; it ensures that the observed thermal events are intrinsic to the molecule's decomposition, rather than oxidative processes that would occur in the presence of air. A linear heating rate, commonly 5-10 °C/min, is chosen to balance resolution and experimental time.[16] Slower rates can improve the separation of close-lying thermal events, while faster rates increase sensitivity but may reduce resolution.[17]

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical flow of a comprehensive thermal analysis study, from sample preparation to data integration and interpretation.

Caption: General experimental workflow for thermal characterization.

Standardized Protocols for Thermal Evaluation

Adherence to standardized protocols is paramount for generating reproducible and trustworthy data.

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid into an alumina or hermetically sealed aluminum pan.[16] An empty, sealed pan is used as the reference.

-

Instrument Parameters:

-

Temperature Program: Equilibrate at 30 °C, then ramp up to 400 °C at a linear heating rate of 10 °C/min.[16] The upper limit is chosen to ensure complete decomposition is observed.

-

Atmosphere: Purge the sample chamber with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.[16]

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify and integrate any endothermic peaks to determine the melting point (onset temperature) and enthalpy of fusion (ΔHfus).

-

Identify and integrate the sharp exothermic peak corresponding to decomposition.[16] Determine the onset temperature (T_onset) and the peak maximum temperature (T_peak) of the exotherm, as well as the enthalpy of decomposition (ΔH_decomp).

-

Protocol 2: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a ceramic (alumina) TGA pan.[16]

-

Instrument Parameters:

-

Temperature Program: Equilibrate at 30 °C, then ramp up to 500 °C at a heating rate of 10 °C/min.[16]

-

Atmosphere: Maintain a high-purity nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Calculate the derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition from the TGA curve and quantify the percentage of mass lost in each distinct step.[16]

-

Anticipated Results and Data Interpretation

Based on the known behavior of substituted tetrazoles and benzoic acids, a distinct thermal profile for 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid can be predicted.

Expected Thermal Events: The DSC thermogram is expected to show an initial endothermic peak, corresponding to the melting of the crystalline solid. This will be followed by a sharp, highly energetic exothermic event. This exotherm signifies the decomposition of the molecule, primarily driven by the breakdown of the tetrazole ring.[12] The TGA curve should remain stable until the onset of this decomposition, at which point a rapid and significant mass loss will occur, corresponding to the release of gaseous byproducts.

Quantitative Data Summary (Illustrative)

| Parameter | Symbol | Expected Value | Significance |

| Melting Point (Onset) | T_m | 160 - 180 °C | Defines the solid-to-liquid phase transition. |

| Decomposition Onset | T_onset | 190 - 240 °C | The temperature at which decomposition begins; a key indicator of thermal stability.[18] |

| Decomposition Peak | T_peak | 200 - 250 °C | The temperature of the maximum decomposition rate; indicates the point of greatest thermal hazard. |

| Enthalpy of Decomposition | ΔH_decomp | > 1000 J/g (Exothermic) | Quantifies the energy released during decomposition. High values indicate a significant hazard potential. |

| Primary Mass Loss | % Mass Loss | 25 - 35 % | Correlates with the initial loss of gaseous products, primarily N₂ from the tetrazole ring. |

Proposed Decomposition Mechanism and Hazardous Byproducts

The thermal decomposition of tetrazole-containing compounds is well-understood to proceed via the elimination of molecular nitrogen (N₂).[2][19] This is a thermodynamically favorable process that serves as the primary initiation step.

Proposed Pathway: For 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, the decomposition is hypothesized to initiate with the cleavage of the tetrazole ring. This process releases a molecule of N₂, a major contributor to the observed mass loss in TGA.[19] This initial step may form a highly reactive nitrene intermediate, which can then undergo further reactions and fragmentation. Subsequent, higher-temperature degradation would involve the breakdown of the chlorinated benzoic acid backbone.

Potential Decomposition Products: The high-energy fragmentation of the molecule can lead to the formation of several hazardous gaseous products. A thorough analysis, often using coupled techniques like TGA-FTIR or TGA-MS, would be required for definitive identification.[10]

-

Nitrogen (N₂): The primary, non-toxic gaseous product from the tetrazole ring cleavage.[19]

-

Nitrogen Oxides (NOx): Can be formed under certain conditions during high-temperature decomposition.[7][20]

-

Carbon Monoxide (CO) & Carbon Dioxide (CO₂): Result from the fragmentation of the benzene ring and carboxylic acid group.[20]

-

Hydrogen Chloride (HCl): A corrosive and toxic gas resulting from the presence of the chlorine atom on the benzene ring.

-

Hydrogen Cyanide (HCN): A potential fragmentation product characteristic of tetrazole decomposition.[19]

Visualizing the Decomposition Cascade

The following diagram outlines the probable initial steps in the thermal decomposition of the molecule.

Caption: Proposed initial pathway for thermal decomposition.

Trustworthiness and Safety: A Self-Validating System

The protocols described herein constitute a self-validating system. The correlation between the exothermic event in the DSC and the mass loss event in the TGA provides a high degree of confidence in the identification of the decomposition temperature. Any significant deviation between the onset temperatures measured by the two techniques would warrant further investigation into the complexity of the decomposition mechanism.

Handling and Safety Precautions: Given the energetic nature of the tetrazole moiety, extreme caution is advised.[6][7]

-

Small Scale: All thermal analyses should be performed on small sample quantities (typically < 5 mg).

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and gloves, is mandatory.

-

Ventilation: Ensure all heating and decomposition experiments are conducted in a well-ventilated area or a fume hood to prevent exposure to potentially toxic off-gassing products.[20]

-

Avoid Ignition Sources: Do not subject the material to grinding, shock, or friction, especially near heat sources.[7]

Conclusion

The thermal characterization of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a critical step in its development pathway. Through the systematic application of DSC and TGA, a detailed profile of its melting behavior, thermal stability, and decomposition energetics can be established. The molecule is expected to be stable up to its melting point, after which it will undergo a rapid and highly exothermic decomposition initiated by the cleavage of the tetrazole ring and the evolution of nitrogen gas. This process can generate hazardous byproducts, necessitating stringent safety protocols during handling and processing. The data generated from this analysis provides the authoritative grounding required for safe scale-up, formulation, and storage, ensuring both product integrity and operator safety.

References

- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.

- Ford, J. L., & Timmins, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Pharma Hub.

- BenchChem. (2025).

- NOAA. (n.d.). 1H-TETRAZOLE. CAMEO Chemicals.

- News-Medical.Net. (n.d.).

- Kołodziejska, J., & Stępień, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.

- ECHEMI. (n.d.).

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.

- Al-Qaim, F. F., Yasin, G. M., Abdat, M., Abdullah, A. M., & Mussa, Z. H. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.

- Wikipedia. (n.d.). Tetrazole. Wikipedia.

- ResearchGate. (n.d.). Thermoanalytic data of tetrazoles.

- ResearchGate. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.

- Cole-Parmer. (n.d.).

- ResearchGate. (2024). Decomposition products of tetrazoles.

- ResearchGate. (n.d.). Results of DSC studies of tetrazine derivatives.

- Kumar, D., Ghule, V. D., & Muralidharan, K. (2023).

- ResearchGate. (2025). Intrinsic thermal hazard analysis of tetrazole energetic compounds: A macroscopic-microscopic investigation perspective.

- ElectronicsAndBooks. (n.d.). Thermal studies on tetrazole derivatives using a differential scanning calorimeter. I. ElectronicsAndBooks.

- ResearchGate. (n.d.). Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15...

- Dömling, A., & Ugi, I. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews.

- Ding, X., Zhao, S., Ni, L., & Pan, Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)

- National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. PubMed Central.

- PubChem. (n.d.). 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid. PubChem.

- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

- ChemicalBook. (n.d.). 5-CHLORO-2-(1H-TETRAZOL-1-YL)BENZOIC ACID. ChemicalBook.

- Tawfeeq, H. M., Muslim, R. F., Abid, O. H., & Owaid, M. N. (2019). Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. Acta Pharmaceutica Sciencia.

- PubMed. (n.d.). The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. PubMed.

- National Institutes of Health. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central.

- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. maxapress.com [maxapress.com]

- 4. 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | C8H5ClN4O2 | CID 11715561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-CHLORO-2-(1H-TETRAZOL-1-YL)BENZOIC ACID | 449758-26-3 [m.chemicalbook.com]

- 6. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. echemi.com [echemi.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. news-medical.net [news-medical.net]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Tetrazole-Benzoic Acid Moiety: A Privileged Scaffold in Drug Discovery

A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of Tetrazole-Containing Benzoic Acids

Authored by: [Your Name/Gemini AI]

Senior Application Scientist

Abstract

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a critical pharmacophore in modern medicinal chemistry. When coupled with a benzoic acid scaffold, it creates a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of tetrazole-containing benzoic acids. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into harnessing the power of this versatile chemical entity.

Introduction: The Rise of the Tetrazole Moiety

The tetrazole ring is a bioisostere of the carboxylic acid group, meaning it shares similar physicochemical properties at physiological pH, such as pKa and the ability to act as a proton donor. However, the tetrazole group often confers superior metabolic stability and improved pharmacokinetic profiles compared to its carboxylic acid counterpart.[1][2] This has led to the incorporation of the tetrazole moiety into numerous FDA-approved drugs.[3] The addition of a benzoic acid component to the tetrazole scaffold provides a versatile platform for structural modifications, allowing for the fine-tuning of biological activity. This guide will explore the significant therapeutic potential of this synergistic combination.

Synthetic Strategies: Building the Tetrazole-Benzoic Acid Core

The construction of tetrazole-containing benzoic acids can be approached through several synthetic routes. The most prevalent method involves the [2+3] cycloaddition reaction between a nitrile and an azide.[2][4]

Key Synthetic Pathway: [2+3] Cycloaddition

This versatile reaction typically involves the reaction of a cyanobenzoic acid derivative with an azide source, such as sodium azide, often in the presence of a catalyst.

Caption: General synthetic scheme for tetrazole-containing benzoic acids.

A detailed, step-by-step protocol for a typical synthesis is provided below:

Experimental Protocol: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzoic acid (1 equivalent) in dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 120°C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(1H-tetrazol-5-yl)benzoic acid.

Anticancer Activity: A Promising Frontier

Tetrazole-containing benzoic acids have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and generation of oxidative stress.[3][7]

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Apoptosis induction by tetrazole-benzoic acid derivatives.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the tetrazole-containing benzoic acid derivative (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Exemplary Tetrazole-Benzoic Acid Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | MCF-7 (Breast) | 15.2 | [11] |

| Compound B | A549 (Lung) | 1.90 | [3] |

| Compound C | Colo205 (Colon) | 4.0 | [12] |

| Doxorubicin (Control) | MCF-7 (Breast) | 3.12 | [3] |

Antimicrobial Properties: Combating Pathogens

The tetrazole-benzoic acid scaffold has also been explored for its antimicrobial activity against a range of pathogenic bacteria and fungi.[4][13] The mechanism of action often involves the disruption of essential cellular processes in the microorganism.[3]

Evaluation of Antimicrobial Activity: Agar Well Diffusion Method

A common and straightforward method to screen for antimicrobial activity is the agar well diffusion assay.[14][15]

Experimental Protocol: Agar Well Diffusion Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[16]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Table 2: Antimicrobial Activity of Selected Tetrazole-Benzoic Acid Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound D | S. aureus | 18 | 32.25 | [17] |

| Compound E | E. coli | 15 | 64.5 | [17] |

| Compound F | C. albicans | 16 | 64.2 | [18] |

| Ciprofloxacin (Control) | E. coli | 25 | - | - |

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Tetrazole-containing benzoic acids have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[17]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of prostaglandins by inhibiting COX-2 and to reduce the levels of inflammatory cytokines like TNF-α and IL-6.

Caption: Inhibition of inflammatory mediators by tetrazole-benzoic acids.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[21]

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antihypertensive Activity: Angiotensin II Receptor Blockade

A significant number of commercially successful antihypertensive drugs, known as "sartans" (e.g., Losartan, Valsartan), feature a tetrazole-containing biphenyl scaffold, which is structurally related to tetrazole-benzoic acids.[22] These drugs act as angiotensin II receptor blockers (ARBs), specifically targeting the AT₁ receptor.[23]

Mechanism of Action: The Renin-Angiotensin System

Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure. By blocking the AT₁ receptor, tetrazole-containing compounds prevent the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Sources

- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. hereditybio.in [hereditybio.in]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid: A Bioisosteric Strategy for Optimizing Drug-like Properties

A-01: An In-depth Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic replacement of key functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. The carboxylic acid moiety, while vital for the pharmacophore of many drugs, often introduces challenges related to metabolic instability and poor membrane permeability. This guide provides a detailed examination of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, a molecule that exemplifies the successful application of the tetrazole ring as a metabolically robust bioisostere for carboxylic acids. We will explore the underlying principles, comparative physicochemical properties, a detailed synthetic protocol, and the strategic rationale for its use in drug design, offering researchers and drug development professionals a comprehensive resource for leveraging this important structural motif.

The Strategic Imperative for Carboxylic Acid Bioisosteres

The Double-Edged Sword: The Role and Liabilities of Carboxylic Acids

The carboxylic acid functional group is a frequent component of pharmacophores due to its ability to form strong hydrogen bonds and ionic interactions with biological targets.[1] However, its acidic nature and propensity to exist as a charged carboxylate at physiological pH can be a significant liability. These liabilities often manifest as:

-

Poor Membrane Permeability: The negative charge hinders passive diffusion across lipophilic cell membranes, limiting oral bioavailability and access to intracellular targets.[2]

-

Metabolic Instability: Carboxylic acids are susceptible to metabolic conjugation, particularly forming acyl glucuronides. These metabolites can be reactive and have been implicated in toxicological responses.[1][3]

-

Rapid Clearance: The hydrophilicity of the carboxylate can lead to rapid renal clearance, resulting in a short biological half-life.

To mitigate these issues while preserving biological activity, medicinal chemists frequently turn to bioisosteres—functional groups that possess similar steric and electronic properties to the original moiety.[4]

The Tetrazole Solution: A Superior Surrogate

Among the various carboxylic acid surrogates, the 5-substituted-1H-tetrazole ring has emerged as one of the most effective and widely used bioisosteres.[1][5] Its utility stems from a unique combination of properties that closely mimic a carboxylic acid while offering distinct advantages. The key to its success lies in its electronic structure and acidity. The tetrazole N-H proton is acidic, with a pKa value typically in the range of 4.5-4.9, which is remarkably similar to that of many carboxylic acids (pKa ≈ 4.2-4.4).[1][6] This ensures that at physiological pH, the tetrazole exists predominantly as an anion, capable of forming the same critical ionic interactions as a carboxylate.

Crucially, the negative charge on the deprotonated tetrazolate ring is delocalized over all four nitrogen atoms, creating a larger, more lipophilic anion compared to the corresponding carboxylate.[1][6] This increased lipophilicity can improve membrane permeability and reduce clearance. Furthermore, the tetrazole ring is significantly more resistant to metabolic degradation pathways that target carboxylic acids.[5][7]

Caption: Bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.

A Case Study: 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid

The title compound, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, serves as an excellent model to understand the practical application of this bioisosteric strategy.[8] The core scaffold is a 2-aminobenzoic acid derivative where the amine has been transformed into a tetrazole ring. The chlorine atom at the 5-position further modulates the electronic properties and lipophilicity of the molecule.

Comparative Physicochemical Properties

The decision to replace a carboxylic acid with a tetrazole is driven by the desire to fine-tune physicochemical properties. The following table provides a comparative analysis of the parent 2-amino-5-chlorobenzoic acid and its tetrazole derivative.

| Property | 2-Amino-5-chlorobenzoic Acid (Parent) | 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid (Bioisostere) | Rationale for Improvement |

| pKa | ~3.9 (acid), ~2.2 (amine) | ~4.5-5.0 (tetrazole) | The tetrazole pKa is closer to typical carboxylic acids, preserving the anionic interaction potential while removing the basic amine. |

| Calculated LogP | ~2.1 | ~2.5 | Increased lipophilicity can enhance membrane permeability and reduce renal clearance. |

| Metabolic Stability | Amine susceptible to oxidation; Acid susceptible to glucuronidation. | Tetrazole ring is highly resistant to metabolic degradation.[5][7] | Significantly improves pharmacokinetic profile and reduces potential for reactive metabolites. |

| Molecular Weight | 171.57 g/mol | 224.60 g/mol | The increase is modest and generally acceptable within lead optimization campaigns. |

Note: pKa and LogP values are estimates based on typical values for these functional groups and may vary.

Synthesis and Characterization

The most common and efficient method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[9] This approach is broadly applicable and often proceeds in high yield.[10][11]

The synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid would logically proceed from 2-amino-5-chlorobenzonitrile. The amino group is first diazotized and converted to an azide, which then undergoes an intramolecular cycloaddition with the nitrile to form the fused tetrazole ring system. However, a more direct and common route for N-aryl tetrazoles involves the reaction of an ortho-amino benzoic acid with sodium azide and triethyl orthoformate or by converting the corresponding nitrile. A general and robust laboratory-scale synthesis starting from 2-cyano-4-chloroaniline is outlined below.

Caption: General synthetic workflow for 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid from 2-Amino-5-chlorobenzonitrile